3-(2,6-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-Dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a regioselective, one-pot copper(I)-catalyzed procedure by reacting in situ generated nitrile oxides with terminal acetylenes.
Substitution Reactions:
Chemical Reactions Analysis
3-(2,6-Dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-(2,6-Dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to the biological activities associated with isoxazole derivatives.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-(2,6-Dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
3-(2,6-Dichlorophenyl)-2-(4-methylphenyl)acrylonitrile: This compound shares the 2,6-dichlorophenyl and 4-methylphenyl groups but has a different core structure.
3-(2,6-Dichlorophenyl)-2-(2-pyridinyl)acrylonitrile: Similar in structure but contains a pyridine ring instead of the isoxazole ring.
2-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile: Contains a methoxy group and a different substitution pattern on the phenyl rings.
Properties
Molecular Formula |
C18H14Cl2N2O2 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-10-6-8-12(9-7-10)21-18(23)15-11(2)24-22-17(15)16-13(19)4-3-5-14(16)20/h3-9H,1-2H3,(H,21,23) |
InChI Key |
LOTMOHULUIZDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
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